1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one
Description
1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one is an acetophenone derivative featuring a 2-chloroallyloxy substituent at the para position of the phenyl ring. This compound belongs to a broader class of aryl ketones, which are widely explored in medicinal and synthetic chemistry due to their versatility as intermediates and pharmacophores.
Properties
IUPAC Name |
1-[4-(2-chloroprop-2-enoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-8(12)7-14-11-5-3-10(4-6-11)9(2)13/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMELEHAOVKUUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 4-hydroxyacetophenone with 2-chloroprop-2-en-1-ol under basic conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyacetophenone attacks the electrophilic carbon of 2-chloroprop-2-en-1-ol, resulting in the formation of the desired product
Chemical Reactions Analysis
1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions, including:
Scientific Research Applications
Biological Research
1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one has been investigated for its potential biological activities, particularly in the fields of pharmacology and biochemistry. The compound's structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Study: Antitumor Activity
Research has indicated that derivatives of this compound may exhibit antitumor properties. Studies focusing on structure-activity relationships (SAR) have shown that modifications in the phenyl and alkoxy groups can enhance cytotoxicity against certain cancer cell lines.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various organic compounds, particularly in the development of agrochemicals and pharmaceuticals. Its reactivity allows for further functionalization, making it valuable in synthetic pathways.
Synthetic Pathway Example
A notable synthetic route involves the reaction of phenolic compounds with chloropropene derivatives, resulting in the formation of this compound. This methodology is significant for producing complex molecules in a more efficient manner.
Material Science
In material science, this compound can be utilized as a building block for polymers and coatings. Its ability to undergo radical polymerization opens avenues for creating materials with tailored properties.
Application in Coatings
The compound's incorporation into polymer matrices can improve mechanical properties and resistance to environmental degradation, making it suitable for industrial coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs differing in substituent type, synthesis, and properties. Key comparisons are summarized in Table 1.
Alkoxy-Substituted Derivatives
- 1-(4-(Pent-4-en-1-yloxy)phenyl)ethan-1-one (Compound 8e, ): Features a pentenyloxy group. Synthesized via O-alkylation, yielding a colorless oil (83% yield).
- 1-[4-(2-Propynyloxy)phenyl]ethan-1-one () : Contains a propargyloxy group. The alkyne moiety enhances rigidity and may improve metabolic stability but introduces synthetic challenges due to alkyne reactivity. Melting point and purity data are unavailable .
Halogenated Derivatives
- 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}ethanone (): A benzyloxy analog with chloro and fluoro substituents. No biological data are reported .
- (E)-1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one (): A chalcone derivative with a chlorophenyl group. While structurally distinct (enone vs. ethanone), the chlorine atom enhances electrophilicity, similar to the target compound. This derivative’s melting point (unreported) may differ due to extended conjugation .
Heterocyclic-Linked Derivatives
- 1-(4-(3-Piperidin-1-yl)propoxy)phenyl)ethan-1-one (Compound II, ): Incorporates a piperidine-propoxy group. The basic piperidine moiety improves solubility in polar solvents (e.g., ethanol/water mixtures) but may reduce blood-brain barrier penetration compared to the nonpolar 2-chloroallyl group .
- KSK-59 () : Contains a pyridinylpiperazinylhexyloxy chain. This complex substituent confers histamine H3 receptor affinity, demonstrating how extended alkyl linkers and heterocycles modulate biological activity. The target compound’s simpler structure may lack such selectivity .
Sulfur-Containing Derivatives
- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (Compound 1f, ): Features a sulfoximine group and chloromethyl substituent.
Silyl-Protected Derivatives
- 1-[4-[[tert-Butyl(dimethyl)silyl]oxymethyl]phenyl]ethan-1-one () : The silyl group provides steric protection, increasing stability under acidic conditions. This contrasts with the reactive allyl chloride in the target compound, which may undergo elimination or nucleophilic substitution .
Data Table: Comparative Analysis
*Calculated molecular weight for C₁₁H₁₁ClO₂.
Key Findings and Implications
Synthetic Routes: Most analogs are synthesized via O-alkylation or Claisen-Schmidt condensation, suggesting the target compound could be prepared similarly using 4-hydroxyacetophenone and 2-chloroprop-2-en-1-yl bromide .
Allyl vs. Alkyl Chains: The allyl group’s rigidity may reduce rotational freedom, affecting binding to biological targets compared to flexible chains (e.g., pentenyloxy).
Biological Activity : Piperidine- and pyridinyl-linked derivatives () show receptor-binding properties, while the target compound’s chlorinated allyl group may favor antimicrobial or anti-inflammatory applications, though specific data are lacking.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-{4-[(2-Chloroprop-2-en-1-yl)oxy]phenyl}ethan-1-one, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 4-hydroxyacetophenone can react with 2-chloroprop-2-en-1-yl chloride under reflux in ethanol with a base like KOH or anhydrous K₂CO₃ as a catalyst .
- Optimization Strategies :
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Solvent Choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.
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Temperature : Prolonged reflux (6–12 hours) improves conversion rates .
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Catalyst Loading : Excess K₂CO₃ (1.5–2 equivalents) ensures complete deprotonation of phenolic intermediates .
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Purification : Recrystallization from ethanol or chromatography yields >90% purity .
Reaction Conditions Yield (%) Purity (%) Reference Ethanol, KOH, 12 h reflux 65 85 DMF, K₂CO₃, 6 h reflux 78 92
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the chloroallyloxy group (δ 5.6–6.2 ppm for vinyl protons; δ 70–80 ppm for chlorinated carbons) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 225.6 (calculated: 225.06) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in Friedel-Crafts acylation or heterocyclic synthesis?
- Electrophilic Reactivity : The ketone group activates the aromatic ring for electrophilic substitution, while the chloroallyloxy moiety acts as a leaving group in SN² reactions. Computational studies (DFT) suggest the α-carbon of the carbonyl is the primary electrophilic site .
- Case Study : In synthesizing benzofuran derivatives, the compound undergoes Claisen-Schmidt condensation with aldehydes under basic conditions, forming chalcone intermediates . Contradictory reports on regioselectivity (para vs. ortho substitution) may stem from steric effects of substituents .
Q. How can computational modeling predict the compound’s biological activity or interactions with enzymes?
- In Silico Approaches :
- Docking Studies : The compound’s planar structure allows π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450) .
- QSAR Models : LogP values (~2.5) indicate moderate hydrophobicity, favoring membrane permeability .
- Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., antimicrobial activity against S. aureus). Discrepancies may arise from solvent effects or protein flexibility .
Q. What strategies resolve contradictions in reported toxicity profiles or metabolic pathways?
- Toxicology Data : Acute toxicity (LD₅₀ > 500 mg/kg in rodents) suggests low systemic risk, but conflicting reports on hepatotoxicity require dose-response studies .
- Metabolism : CYP450-mediated oxidation generates reactive epoxide intermediates, detected via LC-MS. Competing pathways (hydrolysis vs. glutathione conjugation) may explain variability in toxicity .
Methodological Challenges and Solutions
Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?
- Key Variables :
- Moisture Sensitivity : Anhydrous conditions prevent hydrolysis of the chloroallyloxy group .
- Catalyst Purity : Commercial K₂CO₃ often contains traces of water; drying at 150°C for 2 h improves reactivity .
- Reproducibility Checklist :
Use freshly distilled 2-chloroprop-2-en-1-yl chloride.
Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1).
Purify via column chromatography (silica gel, gradient elution) .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Hazards : Acute toxicity (H302, H312, H332) mandates PPE (gloves, goggles, fume hood) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : Store in amber vials at 4°C under nitrogen to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
